molecular formula C19H17ClN2O3 B2472555 N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide CAS No. 946340-93-8

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2472555
CAS No.: 946340-93-8
M. Wt: 356.81
InChI Key: RCBTZBAIQNMUES-UHFFFAOYSA-N
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Description

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are commonly used in medicinal chemistry for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide typically involves the formation of the isoxazole ring followed by the introduction of the acetamide group. One common method for synthesizing isoxazole derivatives is the 1,3-dipolar cycloaddition reaction, where a 1,3-dipole reacts with a dipolarophile. This reaction can be catalyzed by metals such as copper(I) or ruthenium(II), although metal-free routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often involve optimizing reaction conditions to maximize yield and purity. This can include the use of microwave-assisted synthesis, which has been shown to improve reaction rates and reduce the generation of waste .

Chemical Reactions Analysis

Types of Reactions

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoxazole derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anticancer, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring can bind to various biological targets, influencing their activity. This can result in a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide include other isoxazole derivatives such as sulfamethoxazole, muscimol, and ibotenic acid. These compounds share the isoxazole ring structure but differ in their functional groups and biological activities .

Uniqueness

Its structure allows for versatile chemical modifications, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-24-17-8-2-13(3-9-17)10-19(23)21-12-16-11-18(25-22-16)14-4-6-15(20)7-5-14/h2-9,11H,10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBTZBAIQNMUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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